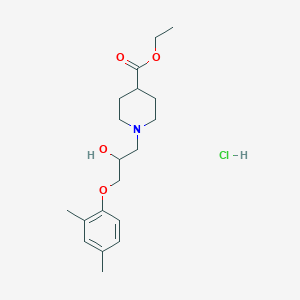
Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H30ClNO4 and its molecular weight is 371.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a complex organic compound notable for its structural features and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H29NO4 and a molecular weight of 335.4 g/mol. The compound is characterized by a piperidine ring, an ethyl ester group, and a phenoxy moiety. The hydrochloride form enhances its solubility in aqueous environments, which is advantageous for biological studies and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The initial step generally involves the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of Functional Groups : Subsequent reactions introduce the ethyl ester and phenoxy groups, which are crucial for the compound's biological activity.
- Hydrochloride Salt Formation : The final step often includes the formation of the hydrochloride salt to improve solubility and stability.
Research indicates that this compound interacts with various biological targets, potentially modulating their activity. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It appears to bind selectively to certain receptors, influencing their activity and leading to various biological effects.
Therapeutic Potential
The compound has been investigated for its potential applications in treating diseases such as cancer and infections. Its unique structural features may confer selectivity towards specific molecular targets, enhancing its therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
A review of recent studies highlights the following findings:
- In Vitro Studies : Experiments using cell lines have demonstrated that this compound can influence cell proliferation and apoptosis pathways, indicating potential anti-cancer properties .
- Animal Models : In vivo studies on animal models have shown promising results in lowering blood pressure without inducing reflex tachycardia, suggesting cardiovascular benefits .
Comparative Analysis
To further understand its unique characteristics, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate | C19H27NO5 | Contains an acetyl group instead of dimethylphenoxy |
| N-methylpiperidine-4-carboxamide | C7H15N | Lacks the complex phenoxy substituent |
| 4-(2-piperidin-1-ylethoxy)benzoyl chloride | C14H16ClN | Features a benzoyl chloride instead of an ester group |
This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-4-23-19(22)16-7-9-20(10-8-16)12-17(21)13-24-18-6-5-14(2)11-15(18)3;/h5-6,11,16-17,21H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVRTVTYFDLTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














